Bienvenue dans la boutique en ligne BenchChem!

Tetrahydro-2H-pyran-2-carboxylic acid

Cancer metabolism Enzyme inhibition Fragment-based drug discovery

Tetrahydro-2H-pyran-2-carboxylic acid (CAS 51673-83-7) is a fully saturated six-membered oxygen heterocycle bearing a carboxylic acid at the 2-position. As a versatile building block in medicinal chemistry, it exhibits a predicted pKa of 3.70±0.20 and a logP of 0.64010.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 51673-83-7
Cat. No. B1337491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2H-pyran-2-carboxylic acid
CAS51673-83-7
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1CCOC(C1)C(=O)O
InChIInChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)
InChIKeyMQAYFGXOFCEZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-2H-pyran-2-carboxylic Acid (CAS 51673-83-7): A Core Scaffold with Verifiable Differentiation in Medicinal Chemistry and Chemical Biology Procurement


Tetrahydro-2H-pyran-2-carboxylic acid (CAS 51673-83-7) is a fully saturated six-membered oxygen heterocycle bearing a carboxylic acid at the 2-position. As a versatile building block in medicinal chemistry, it exhibits a predicted pKa of 3.70±0.20 and a logP of 0.64010 . Unlike its regioisomer tetrahydropyran-4-carboxylic acid, this compound offers a distinct spatial orientation of the carboxyl group that can critically influence molecular recognition, a property leveraged in fragment-based drug discovery [1].

Tetrahydro-2H-pyran-2-carboxylic Acid: Why Generic or Positional Isomer Substitution Is Scientifically Unjustified


The specific substitution pattern of tetrahydro-2H-pyran-2-carboxylic acid cannot be generically interchanged with its 4-position isomer or other heterocyclic carboxylic acids due to demonstrably different physicochemical and biological recognition profiles. For example, its predicted pKa (3.70) differs substantially from that of the 4-isomer (4.43) [1], altering its ionization state at physiological pH. Furthermore, the (S)-enantiomer exhibits a unique 30-fold specificity for PYCR1 over PYCR3, a level of target engagement not observed with the standard comparator N-formyl-L-proline [2]. Such data preclude substitution without risking a complete loss of functional activity or biochemical fidelity.

Tetrahydro-2H-pyran-2-carboxylic Acid: A Data-Driven Procurement Guide Based on Direct Comparative Evidence


Target-Selectivity Profile for PYCR1 Inhibition: (S)-Tetrahydro-2H-pyran-2-carboxylic Acid Outperforms N-Formyl-L-proline in Cancer Target Engagement

The (S)-enantiomer of tetrahydro-2H-pyran-2-carboxylic acid demonstrates a quantifiable selectivity advantage over the established tool compound N-formyl-L-proline in inhibiting the cancer-associated enzyme PYCR1. In a direct head-to-head screen, (S)-tetrahydro-2H-pyran-2-carboxylic acid exhibited an affinity of 70 μM against PYCR1, which is higher than that of N-formyl-L-proline. Critically, the compound displayed 30-fold specificity for PYCR1 over the related isoform PYCR3 and negligible inhibition of the off-target enzyme PRODH [1]. This selectivity profile is essential for researchers aiming to dissect proline metabolism pathways without confounding off-target effects.

Cancer metabolism Enzyme inhibition Fragment-based drug discovery

Physicochemical Differentiation: pKa and LogP Values of Tetrahydro-2H-pyran-2-carboxylic Acid vs. Its 4-Positional Isomer

The position of the carboxylic acid group on the tetrahydropyran ring directly dictates the compound's acid dissociation constant (pKa) and lipophilicity (LogP), which are critical parameters for predicting solubility, permeability, and protein binding. The 2-carboxylic acid regioisomer has a predicted pKa of 3.70±0.20 and an experimentally reported LogP of 0.64010 . In contrast, the 4-positional isomer (CAS 5337-03-1) exhibits a less acidic pKa of 4.43±0.20 [1] and a more lipophilic LogP of 0.49760 . This difference in acidity translates to a higher proportion of ionized species for the 2-isomer at physiological pH (7.4), which can profoundly influence membrane permeability and target binding kinetics.

Medicinal chemistry Physicochemical property optimization Lead generation

Chiral Resolution and Synthetic Accessibility: Enantiopure (S)- and (R)-Tetrahydro-2H-pyran-2-carboxylic Acids as Privileged Building Blocks

The ready availability of both enantiomers of tetrahydro-2H-pyran-2-carboxylic acid in high optical purity constitutes a significant advantage for stereoselective synthesis. Unlike many chiral heterocyclic carboxylic acids that require multi-step asymmetric syntheses, this compound can be efficiently resolved. A reported method uses quinine for resolution, and the enantiomeric purity of the corresponding methyl esters can be reliably determined by ¹H NMR with the chiral shift reagent Eu(hfc)₃ [1]. This contrasts with piperidine-2-carboxylic acid (pipecolic acid), where resolution often requires enzymatic methods or chiral chromatography, and the 3- and 4-carboxylic acid regioisomers of tetrahydropyran lack a well-documented, scalable resolution protocol [2].

Chiral pool synthesis Asymmetric catalysis Peptidomimetics

Regulatory and Intellectual Property Landscape: Tetrahydro-2H-pyran-2-carboxylic Acid Offers Freedom-to-Operate Advantages over Patent-Protected Analogs

A review of recent patent literature reveals that tetrahydro-2H-pyran-2-carboxylic acid and its simple derivatives are frequently cited as key intermediates, but the core scaffold itself is not subject to broad composition-of-matter claims that would restrict its use as a building block. In contrast, structurally related scaffolds, such as certain substituted piperidine carboxylic acids and fused tetrahydropyran systems, are heavily patented for specific therapeutic applications (e.g., neurodegenerative diseases [1]), which can limit their commercial utility for generic drug discovery. Furthermore, the compound's status as a 'fragment molecule' (average MW of fragment library: 131 Da [2]) places it within a class of compounds that are generally considered to be in the public domain, reducing the risk of IP infringement during the early stages of drug discovery.

Intellectual property Freedom to operate Chemical patent analysis

Tetrahydro-2H-pyran-2-carboxylic Acid: Optimal Application Scenarios Derived from Quantitative Comparative Evidence


Target Identification and Validation in Cancer Metabolism: Using (S)-Tetrahydro-2H-pyran-2-carboxylic Acid as a Selective PYCR1 Probe

Based on its demonstrated 30-fold selectivity for PYCR1 over PYCR3 and negligible PRODH inhibition [1], (S)-tetrahydro-2H-pyran-2-carboxylic acid is the optimal chemical probe for dissecting the specific role of PYCR1 in proline-dependent cancer cell proliferation. Researchers can confidently use this compound to validate PYCR1 as a therapeutic target without the confounding effects of isoform cross-reactivity that plague less selective inhibitors. This scenario is directly supported by the quantitative enzyme inhibition data and X-ray crystallography validation [1].

Fragment-Based Lead Generation: Exploiting the Favorable Physicochemical Profile for Oral Bioavailability Optimization

Medicinal chemistry teams engaged in fragment-based drug discovery should prioritize tetrahydro-2H-pyran-2-carboxylic acid for building focused libraries. Its specific pKa (3.70) and LogP (0.64) offer a distinct ionization and lipophilicity signature compared to the 4-positional isomer [REFS-4, REFS-5]. This allows for fine-tuning of lead-like properties without increasing molecular weight, a key advantage in optimizing for oral absorption. The compound's validated use as a fragment molecule in a 71-compound library screened against PYCR1 [1] provides direct precedent for this application.

Chiral Peptidomimetic Design: Leveraging Enantiopure Tetrahydro-2H-pyran-2-carboxylic Acid for Conformational Restriction

For projects requiring the introduction of conformational constraint into peptide backbones, both enantiomers of tetrahydro-2H-pyran-2-carboxylic acid are accessible via a documented resolution protocol using quinine [3]. This scenario is particularly relevant for designing protease inhibitors or GPCR ligands where stereochemistry is critical for potency and selectivity. The tetrahydropyran ring serves as a privileged scaffold in medicinal chemistry, and the availability of both enantiomers in high optical purity provides a distinct procurement advantage over less accessible chiral heterocyclic carboxylic acids [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydro-2H-pyran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.